molecular formula C7H6N4O2 B13893337 2-Amino-5-cyano-3-nitro-4-picoline CAS No. 1003711-09-8

2-Amino-5-cyano-3-nitro-4-picoline

Cat. No.: B13893337
CAS No.: 1003711-09-8
M. Wt: 178.15 g/mol
InChI Key: MDFUBDNRZCEAFZ-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-3-nitro-4-picoline is a heterocyclic organic compound with the molecular formula C7H6N4O2 It is a derivative of picoline, characterized by the presence of amino, cyano, and nitro functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyano-3-nitro-4-picoline typically involves multi-step organic reactions. One common method includes the nitration of 2-amino-5-cyano-4-picoline, followed by purification processes to isolate the desired product. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve high yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyano-3-nitro-4-picoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-Amino-5-cyano-4-picoline, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-Amino-5-cyano-3-nitro-4-picoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It finds applications in the production of dyes, pigments, and agrochemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-cyano-3-nitro-4-picoline involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-5-picoline

Comparison: Compared to these similar compounds, 2-Amino-5-cyano-3-nitro-4-picoline is unique due to the presence of both cyano and nitro groups, which impart distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1003711-09-8

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

6-amino-4-methyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C7H6N4O2/c1-4-5(2-8)3-10-7(9)6(4)11(12)13/h3H,1H3,(H2,9,10)

InChI Key

MDFUBDNRZCEAFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C#N)N)[N+](=O)[O-]

Origin of Product

United States

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